6-(Trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
6-(Trifluoromethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H3F3N2 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Trifluoromethylated Azaindazole Derivatives
The compound 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, related to 6-(trifluoromethyl)pyridine-2-carbonitrile, serves as a versatile building block for synthesizing trifluoromethylated N-heterocycles. This synthesis demonstrates its utility in creating complex organic structures (Channapur et al., 2019).
Crystal Structure and Mechanistic Investigation
The crystal structure and reaction mechanism of a related compound, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, have been studied. This research contributes to understanding the chemical behavior of trifluoromethylated compounds (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Screening of Triazolopyridine Derivatives
A series of novel pyridine and fused pyridine derivatives were synthesized from a hydrazinyl-pyridine-carbonitrile compound. These derivatives were screened for antimicrobial and antioxidant activities, highlighting the potential pharmaceutical applications of such compounds (Flefel et al., 2018).
Spectroscopic Analysis of Pyridine Derivatives
Research on pyridine derivatives, including structural analysis through X-ray diffraction and spectroscopic studies, provides insights into the physical and chemical properties of these compounds. Such studies are crucial for developing new materials with specific characteristics (Tranfić et al., 2011).
Corrosion Inhibition in Copper
Aryl pyrazolo pyridine derivatives, which are structurally related to this compound, have been studied as corrosion inhibitors for copper. This research highlights the potential application of such compounds in materials science and corrosion protection (Sudheer & Quraishi, 2015).
Synthesis of Trifluoromethylated Analogues
New trifluoromethylated analogues of dihydroorotic acid were synthesized, showcasing the adaptability of this compound derivatives in organic synthesis and potential applications in medicinal chemistry (Sukach et al., 2015).
Safety and Hazards
While specific safety data for 6-(Trifluoromethyl)pyridine-2-carbonitrile was not found, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper handling and storage are necessary to ensure safety .
Future Directions
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into .
Mode of Action
Trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as a building block that can form new carbon-carbon bonds with other organic groups . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds containing trifluoromethylpyridine are often involved in various biochemical pathways due to their wide use in pharmaceuticals and agrochemicals .
Result of Action
Trifluoromethylpyridines are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKPOIZPTXDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617044 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-52-0 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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